molecular formula C14H13N5O2S2 B11253800 N-Methyl-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenylacetamide

N-Methyl-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenylacetamide

Cat. No.: B11253800
M. Wt: 347.4 g/mol
InChI Key: HESBJQKRSBIKCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenylacetamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenylacetamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which is achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The resulting intermediate is then reacted with various reagents to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

N-Methyl-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the synthesis of essential proteins or disrupt the cell membrane of microorganisms. The exact pathways and molecular targets can vary depending on the specific application and organism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenylacetamide is unique due to its specific structural features and the presence of both thiadiazole and triazine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H13N5O2S2

Molecular Weight

347.4 g/mol

IUPAC Name

N-methyl-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C14H13N5O2S2/c1-9-12(21)19-13(16-15-9)23-14(17-19)22-8-11(20)18(2)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3

InChI Key

HESBJQKRSBIKCP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)N(C)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.